1,2,3,4,5-Pentabromo-6-chlorobenzene
Overview
Description
1,2,3,4,5-Pentabromo-6-chlorobenzene is a halogenated aromatic compound with the molecular formula C6Br5Cl It consists of a benzene ring substituted with five bromine atoms and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentabromo-6-chlorobenzene can be synthesized through the bromination of chlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve full substitution .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous bromination of chlorobenzene in a reactor, with careful monitoring of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentabromo-6-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives using reducing agents such as zinc (Zn) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding brominated and chlorinated benzoic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Reduction: Reducing agents like zinc dust in acidic medium or sodium borohydride in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of less halogenated benzene derivatives.
Oxidation: Formation of brominated and chlorinated benzoic acids.
Scientific Research Applications
1,2,3,4,5-Pentabromo-6-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential use in drug development and as a model compound for studying halogenated aromatic compounds.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism by which 1,2,3,4,5-pentabromo-6-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2,3,4,5-Pentabromo-6-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1,2,3,4,5-Pentachlorobenzene: Contains five chlorine atoms instead of bromine.
1,2,3,4,5-Pentabromo-6-iodobenzene: Contains an iodine atom instead of chlorine.
Uniqueness: 1,2,3,4,5-Pentabromo-6-chlorobenzene is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-chlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br5Cl/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUGBMGHBVDRKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br5Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379771 | |
Record name | 1,2,3,4,5-pentabromo-6-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13075-05-3 | |
Record name | 1,2,3,4,5-pentabromo-6-chlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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